molecular formula C12H19FN2 B5809702 N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B5809702
M. Wt: 210.29 g/mol
InChI Key: CIGIVGXIVPFUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as FET, is a compound that has been widely studied for its potential applications in scientific research. FET is a tertiary amine that has been found to have a variety of biochemical and physiological effects, making it an interesting subject of study for scientists in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). This means that it may increase the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including changes in the levels of neurotransmitters such as serotonin and norepinephrine. It has also been found to have antioxidant properties, as well as potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its specificity for certain neurotransmitter systems, which allows researchers to target specific areas of the brain. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, including its potential as a therapeutic agent for a variety of conditions. Other areas of interest include its effects on neuroplasticity and its potential use in the development of new drugs and treatments for neurological disorders. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized through a variety of methods, including the reaction of 4-fluorobenzyl chloride with N,N,N'-trimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. Other methods include the use of different reagents and solvents, but the overall goal is to produce a high yield of pure this compound.

Scientific Research Applications

N-(4-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been studied for a variety of scientific applications, including its potential as a therapeutic agent for conditions such as depression and anxiety. It has also been used in studies of neurotransmitter systems, as well as in the development of new drugs and treatments.

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-14(2)8-9-15(3)10-11-4-6-12(13)7-5-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIVGXIVPFUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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